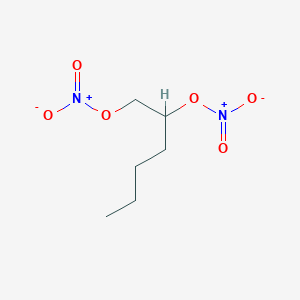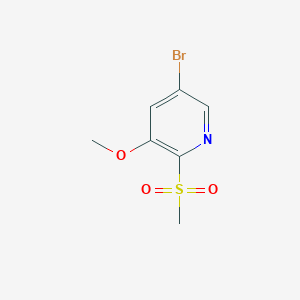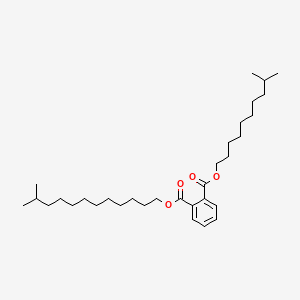
Isotridecyl isoundecyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotridecyl isoundecyl phthalate is a chemical compound with the molecular formula C32H54O4 and a molecular weight of 502.769 g/mol . It is also known by its systematic name, 9-Methyldecyl 11-methyldodecyl benzene-1,2-dicarboxylate . This compound is a type of phthalate ester, which is commonly used as a plasticizer to increase the flexibility and durability of plastic products .
Preparation Methods
The synthesis of isotridecyl isoundecyl phthalate typically involves the esterification of phthalic acid with isomeric alcohols such as isotridecyl alcohol and isoundecyl alcohol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Isotridecyl isoundecyl phthalate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isotridecyl isoundecyl phthalate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isotridecyl isoundecyl phthalate involves its interaction with various molecular targets and pathways. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism . It can also induce oxidative stress by generating reactive oxygen species (ROS), leading to DNA damage and lipid peroxidation . These effects can disrupt cellular functions and contribute to various health issues .
Comparison with Similar Compounds
Isotridecyl isoundecyl phthalate can be compared with other similar phthalate esters, such as:
Diisodecyl phthalate (DIDP): Used as a plasticizer in flexible plastics.
Diisononyl phthalate (DINP): Another commonly used plasticizer with similar applications.
Diethylhexyl phthalate (DEHP): Widely used in medical devices and consumer products.
This compound is unique due to its specific isomeric structure, which can influence its physical and chemical properties, as well as its biological effects .
Properties
CAS No. |
85168-78-1 |
|---|---|
Molecular Formula |
C32H54O4 |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
2-O-(9-methyldecyl) 1-O-(11-methyldodecyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H54O4/c1-27(2)21-15-11-7-5-6-9-13-19-25-35-31(33)29-23-17-18-24-30(29)32(34)36-26-20-14-10-8-12-16-22-28(3)4/h17-18,23-24,27-28H,5-16,19-22,25-26H2,1-4H3 |
InChI Key |
VZRXANOBJIDWDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


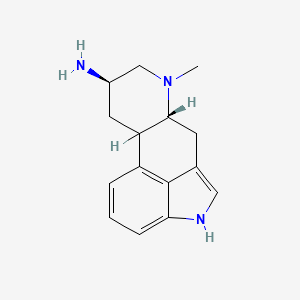



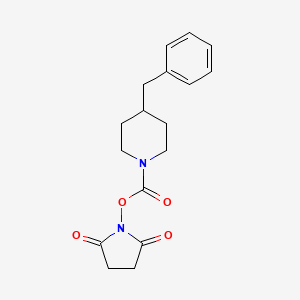
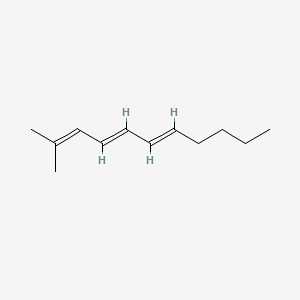
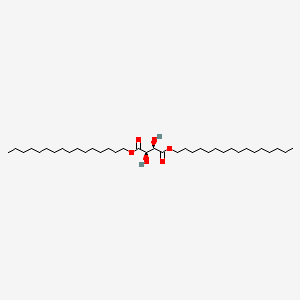
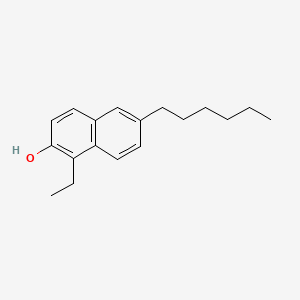
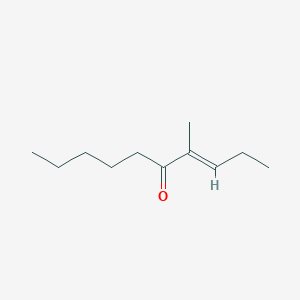
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
